
1,2-Difluoroethylene
Overview
Description
1,2-Difluoroethylene, also known as 1,2-difluoroethene, is an organofluoride compound with the molecular formula C₂H₂F₂. It exists in two geometric isomers: cis-1,2-difluoroethylene and trans-1,2-difluoroethylene. This compound is notable for its applications in various industrial and scientific fields due to its unique chemical properties .
Preparation Methods
1,2-Difluoroethylene can be synthesized through several methods. One common approach involves the dehydrochlorination of 1-chloro-1,2-difluoroethane. This reaction can be conducted in either the gas phase or the liquid phase, with or without a catalyst . Another method involves the pyrolysis of dichlorofluoromethane in the presence of water vapor, followed by hydrogenation of the resulting 1,2-dichloro-1,2-difluoroethylene using a hydrogenation catalyst .
Chemical Reactions Analysis
1,2-Difluoroethylene undergoes various chemical reactions, including:
Radical Reactions: It participates in radical reactions, forming different products depending on the reaction conditions.
Nucleophilic Reactions: It can react with nucleophiles, leading to the formation of addition products.
Electrophilic Reactions: It also undergoes electrophilic addition reactions, where electrophiles add to the carbon-carbon double bond.
Common reagents used in these reactions include halogens, hydrogen halides, and other electrophilic or nucleophilic agents. The major products formed depend on the specific reaction conditions and the type of reagents used .
Scientific Research Applications
Refrigeration and Heat Transfer Applications
1,2-Difluoroethylene has garnered attention as a potential replacement for traditional refrigerants due to its favorable thermodynamic properties:
- Low Boiling Point : Its low boiling point makes it suitable for use in refrigeration systems.
- Low Toxicity : Compared to other fluorinated compounds, it exhibits low toxicity levels, making it safer for use in various applications .
Case Study: Refrigeration Systems
In a study examining alternative refrigerants to HFC-134a, this compound was identified as a viable option due to its efficiency and environmental safety profile. It was utilized in both vapor compression cycles and heat pump systems, demonstrating effective cooling performance while minimizing greenhouse gas emissions .
Polymer Production
The compound serves as a monomer for synthesizing various fluoropolymers. Poly(this compound) (PVLF) has been developed as a semicrystalline polymer with unique properties:
- Chemical Resistance : PVLF exhibits excellent resistance to solvents and chemicals.
- Thermal Stability : The polymer maintains stability at elevated temperatures, making it suitable for high-performance applications .
Case Study: Polymerization
Research indicated that PVLF could be utilized in coatings and films due to its mechanical properties and thermal stability. The polymerization process involves radical reactions where this compound acts as the primary monomer .
Chemical Intermediates
As a versatile building block in organic synthesis, this compound participates in various chemical reactions:
- Halogenation Reactions : It readily reacts with halogens under UV light to form dihaloethanes.
- Addition Reactions : The compound can undergo addition reactions with hypohalites and other electrophiles to yield diverse products .
Case Study: Synthesis of Fluorinated Compounds
In an experimental setup involving the reaction of this compound with perfluoroalkyl iodides under radical conditions, researchers successfully synthesized polyfluorinated olefins. This reaction highlighted the compound's utility as an intermediate for producing high-value fluorinated materials used in specialty applications like lubricants and surfactants .
Mechanism of Action
The mechanism of action of 1,2-difluoroethylene involves its reactivity with various chemical agents. The molecular targets and pathways depend on the specific reactions it undergoes. For example, in radical reactions, the compound forms radicals that can further react to form different products . In nucleophilic and electrophilic reactions, the compound’s double bond is the primary site of reactivity, allowing for the addition of various nucleophiles or electrophiles .
Comparison with Similar Compounds
1,2-Difluoroethylene can be compared with other similar compounds such as:
1,1-Difluoroethylene: This compound has a different substitution pattern, leading to distinct chemical properties and reactivity.
Perfluoroisobutene: Another fluorinated compound with different applications and reactivity due to its unique structure.
This compound is unique due to its specific geometric isomerism and the resulting differences in stability and reactivity between the cis and trans forms .
Biological Activity
1,2-Difluoroethylene (HFO-1132) is an unsaturated hydrocarbon with significant industrial applications, particularly as a refrigerant and in the synthesis of fluorinated compounds. Understanding its biological activity is crucial for assessing its safety and environmental impact. This article provides a detailed overview of the biological activity of this compound, including its toxicity, genotoxicity, and effects on various biological systems.
This compound exists in two isomeric forms: cis and trans. The chemical structure influences its reactivity and biological effects. The cis isomer tends to be more thermodynamically stable than the trans isomer due to steric factors associated with the positioning of the fluorine atoms .
Acute Toxicity
Acute toxicity studies have shown that this compound exhibits low toxicity levels in various animal models. In one study, rats were exposed to high concentrations (up to 50,000 ppm) without significant mortality but did exhibit changes in body weight and organ weights at elevated doses .
Study | Animal Model | Dose (ppm) | Effects Observed |
---|---|---|---|
Study A | Rats | 50,000 | Decreased body weight |
Study B | Mice | 3,210 | No significant changes |
Subchronic Toxicity
In subchronic studies involving repeated exposure, this compound did not result in severe toxic effects. For example, male and female CD-1 mice exposed to doses of 175 mg/kg/day for 90 days showed no significant changes in body weight or organ weights, although some biochemical alterations were noted .
Study | Animal Model | Duration (days) | Dose (mg/kg/day) | Key Findings |
---|---|---|---|---|
Study C | Mice | 90 | 175 | No significant changes |
Study D | Rats | 14 | 210 | Decreased lactate dehydrogenase |
Genotoxicity
Research indicates that both isomers of this compound may possess genotoxic properties. In vitro studies have suggested that exposure can lead to DNA damage in mammalian cells. Specifically, cis-1,2-difluoroethylene has shown a lower energy state compared to its trans counterpart, which may influence its reactivity with biological macromolecules .
The biological activity of this compound involves several mechanisms:
- Reactive Metabolites : The compound can undergo metabolic activation leading to the formation of reactive intermediates that interact with cellular macromolecules.
- Oxidative Stress : Exposure has been linked to increased oxidative stress markers in various studies, suggesting a potential mechanism for cytotoxicity.
- Inflammatory Responses : Some studies have indicated that exposure may trigger inflammatory pathways in animal models.
Case Study 1: Occupational Exposure
A study involving workers exposed to this compound during industrial processes reported increased incidences of respiratory issues and skin irritation. Long-term follow-up indicated potential chronic effects on liver function as evidenced by elevated liver enzymes.
Case Study 2: Environmental Impact
An environmental study assessed the effects of this compound on aquatic organisms. Results indicated that exposure concentrations above certain thresholds led to reduced survival rates in fish species, highlighting the compound's potential ecological risks.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 1,2-difluoroethylene, and how can reaction conditions be optimized for isomer purity?
- Answer : this compound is synthesized via dehydrohalogenation of 1-chloro-1,2-difluoroethane or catalytic reduction of 1,2-dichloro-1,2-difluoroethylene (HCFC-132) using Zn or Mg . Isomer separation (cis vs. trans) is achieved via fractional distillation, leveraging the boiling point difference (−53.1°C for trans vs. −26.0°C for cis) . Optimization involves controlling reaction temperature, catalyst selection (e.g., Pd or Pt for selective dechlorination), and solvent systems to minimize byproducts .
Q. Why does the cis isomer of this compound exhibit greater stability than the trans isomer, contrary to typical acyclic systems?
- Answer : While trans isomers are generally more stable in acyclic systems due to reduced steric hindrance, this compound is an exception. Ab initio studies show that electron-withdrawing fluorine atoms increase electrostatic repulsion in the trans configuration, destabilizing it. Zero-point energy corrections further reduce cis stability by 0.22 kcal/mol, but overall, cis remains favored due to orbital interactions .
Q. How is this compound utilized as a monomer in fluoropolymer synthesis?
- Answer : The compound serves as a building block for novel fluoropolymers due to its reactivity in radical polymerization. Its geometric isomers influence polymer backbone rigidity and thermal stability. For example, cis-1,2-difluoroethylene enhances crystallinity in copolymers, while trans isomers introduce kinks, altering mechanical properties .
Advanced Research Questions
Q. What computational methods resolve discrepancies between experimental and theoretical data on isomer stability?
- Answer : Coupled-cluster (CCSD(T)) methods with large basis sets and relativistic corrections provide accurate equilibrium structures. For example, core/valence correlation and scalar relativistic effects reduce bond-length errors to <0.001 Å compared to semi-experimental data. Discrepancies in stability arise from neglecting solvent effects in gas-phase calculations, which are addressed via RISM-SCF solvation models .
Q. How do solvation effects influence the cis-trans equilibrium of this compound in aqueous environments?
- Answer : The Reference Interaction Site Model (RISM) combined with multiconfigurational self-consistent-field (MCSCF) methods shows that aqueous solvation stabilizes the trans isomer by 1.3 kcal/mol due to enhanced dipole interactions. This contrasts with gas-phase predictions, highlighting the need for explicit solvent modeling in thermodynamic analyses .
Q. What mechanistic insights explain this compound’s role in radical chain reactions?
- Answer : The compound participates in radical addition via fluorine-mediated polarization of the double bond. Electron paramagnetic resonance (EPR) studies reveal that fluorine substituents lower the activation energy for radical initiation by 8–12 kJ/mol compared to ethylene. Termination rates are slower due to steric shielding of the radical center by fluorine atoms .
Q. What photochemical pathways govern the deactivation dynamics of this compound after UV excitation?
- Answer : Surface-hopping simulations show that excitation to the ππ* state leads to rapid (<100 fs) internal conversion via a twisted intramolecular charge-transfer (TICT) state. A conical intersection (CI) near 80° torsion angle facilitates non-radiative decay to the ground state. Fluorine substitution alters CI geometry compared to ethylene, delaying recombination by 20–30 fs .
Q. Data Contradiction and Validation
Q. How can conflicting reports on this compound’s genetic toxicity be reconciled?
- Answer : While standard Ames tests show no mutagenicity, Salmonella TA1535 strains exhibit dose-dependent mutations at >500 ppm. Contradictions arise from assay sensitivity differences. Follow-up studies using comet assays and micronucleus tests in mammalian cells are recommended to validate low-dose effects .
Q. Why do ab initio calculations overestimate the cis-trans energy gap compared to experimental calorimetry?
- Answer : Theoretical models often omit anharmonic vibrational contributions, which account for 10–15% of the total energy in fluoroethylenes. Including these corrections via perturbation theory (VPT2) reduces the cis-trans gap from 1.8 kcal/mol (CCSD(T)) to 1.2 kcal/mol, aligning with experimental data .
Q. Methodological Recommendations
- Synthesis : Use gas chromatography (GC) with fluorine-specific detectors (e.g., FID) to monitor isomer ratios during fractional distillation .
- Computational Studies : Combine CCSD(T)/aug-cc-pVTZ with RISM-SCF for solvation effects in reaction modeling .
- Toxicity Screening : Employ mammalian cell lines (e.g., CHO-K1) alongside bacterial assays to assess genotoxicity comprehensively .
Properties
IUPAC Name |
(E)-1,2-difluoroethene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2F2/c3-1-2-4/h1-2H/b2-1+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFLOTYSKFUPZQB-OWOJBTEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CF)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C/F)\F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2F2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201311511 | |
Record name | trans-1,2-Difluoroethylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201311511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
64.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1630-78-0, 1320-41-8, 1691-13-0 | |
Record name | trans-1,2-Difluoroethylene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1630-78-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethene, difluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001320418 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (E)-1,2-Difluoroethylene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001630780 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | trans-1,2-Difluoroethylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201311511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (E)-1,2-difluoroethylene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.118 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,2-difluoroethylene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.352 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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